molecular formula C12H9BrN2O4S B2435265 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide CAS No. 391229-74-6

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2435265
CAS No.: 391229-74-6
M. Wt: 357.18
InChI Key: BRJKMJYHJBOGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.

Mode of Action

Compounds with similar structures have been known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

Action Environment

The stability of similar compounds used in suzuki–miyaura coupling reactions has been noted, suggesting that this compound could also be relatively stable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated thiophene is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Oxidation: Potassium permanganate, dichloromethane (DCM).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Reduction: Amino-substituted thiophene derivatives.

    Oxidation: Hydroxyl-substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-methoxyphenyl)thiophene-2-carboxamide
  • 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide
  • 5-bromo-N-(2-methoxy-4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c1-19-9-6-7(15(17)18)2-3-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJKMJYHJBOGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.